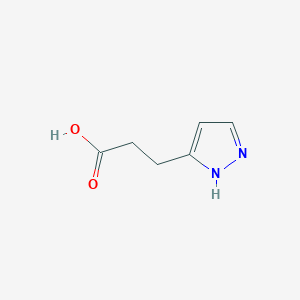

1H-Pyrazole-3-propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrazole-3-propanoic acid is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-propanoic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include one-pot multicomponent processes, which allow for the simultaneous formation of multiple bonds and the construction of the pyrazole ring in a single step . Additionally, the use of green chemistry principles, such as solvent-free conditions and environmentally friendly catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form pyrazole-3-carboxylic acid derivatives or reduced to yield pyrazoline derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as sodium borohydride. Substitution reactions often involve the use of electrophilic reagents, such as alkyl halides, under basic conditions .

Major Products Formed: The major products formed from these reactions include substituted pyrazoles, pyrazolines, and pyrazole-3-carboxylic acids. These products are valuable intermediates in the synthesis of various biologically active compounds .

Scientific Research Applications

1H-Pyrazole-3-propanoic acid has numerous applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of complex molecules . In biology, it is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets . In medicine, pyrazole derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents . Additionally, in the industrial sector, this compound is used in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction . For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The pathways involved in these interactions often include the modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1H-Pyrazole-3-propanoic acid include other pyrazole derivatives, such as pyrazole-3-carboxylic acid, pyrazoline, and pyrazole-4-carboxylic acid .

Uniqueness: What sets this compound apart from these similar compounds is its unique structural features and reactivity. The presence of the propanoic acid moiety allows for additional functionalization and the formation of diverse derivatives . This versatility makes it a valuable compound in synthetic chemistry and drug development .

Biological Activity

1H-Pyrazole-3-propanoic acid, a member of the pyrazole family, has garnered attention for its diverse biological activities. This compound and its derivatives have been investigated for various pharmacological effects, including anti-inflammatory, anti-cancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two nitrogen atoms, with a propanoic acid moiety at the third position. The presence of these functional groups contributes to its reactivity and biological activity.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.17 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in water and organic solvents |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In a study involving carrageenan-induced edema in rats, derivatives of this compound showed comparable efficacy to standard anti-inflammatory drugs like ibuprofen.

Case Study : In vivo tests demonstrated that certain derivatives achieved up to 78% reduction in paw edema after three hours, highlighting their potential as therapeutic agents for inflammatory conditions .

Enzyme Inhibition

This compound derivatives have been identified as effective inhibitors of various enzymes. Notably, they have shown potency against Factor XIa, an enzyme involved in the coagulation cascade, suggesting potential applications in anticoagulant therapy.

Table 2: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5-Phenyl-1H-pyrazole-3-propanoic acid | Factor XIa | 0.25 |

| Derivative A | COX-2 | 0.5 |

| Derivative B | LOX | 0.75 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies demonstrated effective inhibition against various bacterial strains including E. coli and Staphylococcus aureus.

Case Study : A derivative was tested against the Mycobacterium tuberculosis H37Rv strain, showing significant inhibition comparable to standard treatments .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Molecular docking studies have elucidated how these compounds bind to enzymes and receptors, influencing their activity.

Table 3: Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| 5-Phenyl-1H-pyrazole-3-propanoic acid | -8.5 | Arg118, Glu119 |

| Derivative C | -7.9 | Asp151, Tyr347 |

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

3-(1H-pyrazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-4-7-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10) |

InChI Key |

SPSDYSZCWKVDLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.